![molecular formula C18H15N5O3S B12177363 N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12177363.png)
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that combines several heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazole and oxazolo rings, followed by their coupling to form the final compound. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification of the final product would be crucial to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents and temperatures to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiol or amine derivative.
Scientific Research Applications
The compound N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its applications in scientific research, particularly focusing on its pharmacological properties and therapeutic potential.
Structural Characteristics
The compound features a combination of thiadiazole and oxazole rings, which are known for their diverse biological activities. The methoxymethyl group at the 5-position of the thiadiazole ring enhances its chemical reactivity, making it a candidate for various medicinal applications. The overall molecular formula is C15H15N5O3S with a molecular weight of approximately 345.38 g/mol.
Anticancer Activity
Research indicates that compounds containing thiadiazole moieties exhibit significant anticancer properties. The unique structural characteristics of this compound suggest potential interactions with specific enzymes or receptors involved in cancer progression. Preliminary studies have shown promising results in inhibiting cancer cell proliferation, necessitating further investigation into its mechanism of action and efficacy against various cancer types.
Antiepileptic Properties
The 1,3,4-thiadiazole scaffold is well-documented for its anticonvulsant effects. Several derivatives of this scaffold have demonstrated effectiveness in models of epilepsy. For instance, studies have shown that certain thiadiazole compounds exhibit protective effects against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) methods. The compound under discussion may share similar properties, warranting exploration through in vivo studies to evaluate its anticonvulsant efficacy and safety profile.
Anti-inflammatory Effects
Thiadiazole derivatives are also recognized for their anti-inflammatory properties. Research has indicated that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Investigating the anti-inflammatory potential of this compound could provide insights into its therapeutic applications in treating inflammatory diseases.
Case Study 1: Anticancer Activity
In a study examining various thiadiazole derivatives, researchers found that specific modifications led to enhanced cytotoxicity against human cancer cell lines. The incorporation of the methoxymethyl group in the compound may improve binding affinity to cancer-related targets compared to other derivatives lacking this substituent.
Case Study 2: Antiepileptic Efficacy
A recent investigation into the anticonvulsant activity of thiadiazole derivatives showed that compounds with similar structural motifs provided significant protection against seizures in animal models. The study highlighted the importance of substituents on the thiadiazole ring in modulating pharmacological activity.
Case Study 3: Anti-inflammatory Mechanism
Research into the anti-inflammatory effects of thiadiazole compounds revealed that certain derivatives inhibited the production of nitric oxide and pro-inflammatory cytokines in vitro. This suggests a potential pathway through which this compound could exert similar effects.
Mechanism of Action
The mechanism of action of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole and oxazolo rings can participate in hydrogen bonding and other interactions, which can modulate the activity of the target molecules. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with thiadiazole and oxazolo rings, such as:
- N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide analogs
- Other thiadiazole derivatives
- Other oxazolo derivatives
Uniqueness
What sets this compound apart is its specific combination of functional groups and ring systems, which confer unique chemical and biological properties
Biological Activity
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This compound features a unique structural framework that includes a thiadiazole moiety and an oxazole ring, both of which are known for their potential therapeutic applications.
Structural Characteristics
The molecular formula of the compound is C16H16N4O3S with a molecular weight of approximately 376.5 g/mol. The presence of the methoxymethyl group on the thiadiazole and various aromatic substituents enhances its chemical versatility and biological interactions.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. Specifically, compounds containing the thiadiazole ring have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown effectiveness against E. coli, suggesting potential for treating bacterial infections .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
Compound | Target Organism | Activity (MIC μg/mL) |
---|---|---|
Compound A | E. coli | 16–31.25 |
Compound B | Staphylococcus aureus | 31.25–62.5 |
Compound C | Candida albicans | 31.25–62.5 |
Anticancer Activity
Research has also explored the anticancer potential of this compound class. In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) have shown that certain thiadiazole derivatives exhibit cytotoxic effects, indicating their potential as anticancer agents . The mechanisms are thought to involve apoptosis induction and cell cycle arrest.
Case Study: Cytotoxicity Assessment
A study evaluated several derivatives of thiadiazole for their cytotoxicity against MCF-7 cells using MTT assays. The results indicated that specific compounds led to a significant reduction in cell viability at concentrations ranging from 10 to 50 µM.
Anti-inflammatory and Antioxidant Properties
Thiadiazole derivatives have also been investigated for their anti-inflammatory and antioxidant activities. The ability to scavenge free radicals and inhibit inflammatory pathways suggests that these compounds could be beneficial in managing chronic inflammatory conditions .
Table 2: Biological Activities of Thiadiazole Derivatives
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Interaction: It could interact with cellular receptors that modulate inflammatory responses or apoptosis pathways.
- Oxidative Stress Reduction: By acting as an antioxidant, it may reduce oxidative stress within cells.
Properties
Molecular Formula |
C18H15N5O3S |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H15N5O3S/c1-10-15-12(16(24)20-18-22-21-14(27-18)9-25-2)8-13(19-17(15)26-23-10)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,20,22,24) |
InChI Key |
ZVXVTPVDNQPPSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=NN=C(S4)COC |
Origin of Product |
United States |
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